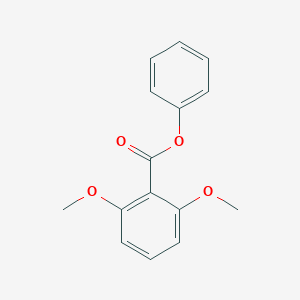
METHYL 2-(3,3-DIPHENYLPROPANAMIDO)BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-(3,3-DIPHENYLPROPANAMIDO)BENZOATE is an organic compound with the molecular formula C23H21NO3 and a molecular weight of 359.4 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a diphenylpropanoyl group through an amide bond. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(3,3-DIPHENYLPROPANAMIDO)BENZOATE typically involves the reaction of 2-aminobenzoic acid with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. Purification is typically achieved through recrystallization or chromatography to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-(3,3-DIPHENYLPROPANAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amide or ester derivatives.
Applications De Recherche Scientifique
METHYL 2-(3,3-DIPHENYLPROPANAMIDO)BENZOATE is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which METHYL 2-(3,3-DIPHENYLPROPANAMIDO)BENZOATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl 2-aminobenzoate
- Methyl 3-[(2-benzylmethylamino)ethyl]benzoate
Uniqueness
METHYL 2-(3,3-DIPHENYLPROPANAMIDO)BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diphenylpropanoyl group provides steric hindrance, affecting its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C23H21NO3 |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
methyl 2-(3,3-diphenylpropanoylamino)benzoate |
InChI |
InChI=1S/C23H21NO3/c1-27-23(26)19-14-8-9-15-21(19)24-22(25)16-20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,20H,16H2,1H3,(H,24,25) |
Clé InChI |
NJPDQRWTRBWJJJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
COC(=O)C1=CC=CC=C1NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2,4,5-trichlorophenoxy)-N-(6-{[(2,4,5-trichlorophenoxy)acetyl]amino}hexyl)acetamide](/img/structure/B311402.png)



![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(2,4,5-trichlorophenoxy)propanamide](/img/structure/B311409.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B311411.png)
![(6-Methoxy-4-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methyl propionate](/img/structure/B311415.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]decanamide](/img/structure/B311416.png)
![N-[2-(1H-pyrrol-1-yl)phenyl]decanamide](/img/structure/B311417.png)

